molecular formula C7H14OS B14610820 4,4,6-Trimethyl-1,3-oxathiane CAS No. 59323-71-6

4,4,6-Trimethyl-1,3-oxathiane

Cat. No.: B14610820
CAS No.: 59323-71-6
M. Wt: 146.25 g/mol
InChI Key: FADYOAZZVDDMCU-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-1,3-oxathiane is an organic compound with the molecular formula C₇H₁₄OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-1,3-oxathiane can be achieved through several methods. One common approach involves the reaction of 2,4,4-trimethyl-1,3-dioxane with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Another method involves the cyclization of 2,4,4-trimethyl-1,3-dioxane with sulfur dichloride (SCl₂) in the presence of a base, such as triethylamine. This reaction also proceeds under mild conditions and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-1,3-oxathiane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted oxathianes

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-1,3-oxathiane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various chemical transformations .

In biological systems, this compound may interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways involved are still under investigation, but its potential as an antimicrobial and antifungal agent suggests interactions with microbial cell membranes and enzymes .

Comparison with Similar Compounds

4,4,6-Trimethyl-1,3-oxathiane can be compared with other similar compounds, such as:

    1,3-Dioxane: Contains two oxygen atoms in the ring instead of one oxygen and one sulfur atom.

    1,3-Dithiane: Contains two sulfur atoms in the ring instead of one oxygen and one sulfur atom.

    1,3-Oxathiane: Similar structure but without the trimethyl substitution.

Uniqueness

The presence of three methyl groups in this compound imparts unique steric and electronic properties, making it distinct from other oxathianes and related compounds.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, and ongoing research continues to uncover its potential in biology, medicine, and industry.

Properties

CAS No.

59323-71-6

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

4,4,6-trimethyl-1,3-oxathiane

InChI

InChI=1S/C7H14OS/c1-6-4-7(2,3)9-5-8-6/h6H,4-5H2,1-3H3

InChI Key

FADYOAZZVDDMCU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(SCO1)(C)C

Origin of Product

United States

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